2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Description
Key Structural Contributions:
- Electronic Effects : The sulfur atom’s electronegativity polarizes the C-S bond, increasing electron density at the pyrimidine C2 position. This facilitates nucleophilic attack in target binding, as observed in PI3Kδ-BET bifunctional inhibitors.
- Steric Optimization : N-phenyl substitution on the acetamide group introduces controlled steric bulk, preventing off-target interactions while maintaining solubility. Comparative studies show that bulkier aryl groups (> phenyl) reduce cellular permeability by 40–60%.
Table 1: Impact of Acetamide Substituents on Thienopyrimidine Bioactivity
| Substituent Position | LogP (Calculated) | Target Binding Affinity (IC₅₀, nM) |
|---|---|---|
| 2-Sulfanyl (N-Ph) | 3.2 ± 0.1 | 112 ± 8 (PI3Kδ) |
| 2-Sulfanyl (N-Et) | 2.8 ± 0.2 | 230 ± 15 |
| 2-Methoxy (N-Ph) | 2.5 ± 0.3 | 450 ± 25 |
Data derived from analogous compounds illustrate the superiority of sulfanyl-acetamide groups in balancing lipophilicity and potency.
Positional Isomerism Effects in Thienopyrimidine Scaffolds
Positional isomerism in thieno[3,2-d]pyrimidines profoundly influences their biological activity. The 6-methyl-4-oxo-3-phenyl configuration in the target compound optimizes three-dimensional complementarity with kinase active sites, as demonstrated by X-ray crystallography of related inhibitors.
Critical Isomerism Considerations:
- C3 vs. C4 Substitution : 3-Phenyl groups orient the molecule for optimal hydrophobic contact with PI3Kδ’s P-loop, whereas C4-substituted analogs exhibit a 5-fold reduction in binding due to steric clashes.
- 6-Methyl Dynamics : Methylation at C6 restricts ring puckering, stabilizing a bioactive conformation. NMR studies of thieno[3,2-d]pyrimidines reveal that 6-methyl derivatives adopt a 30° dihedral angle shift compared to unmethylated analogs, enhancing BRD4-BD1 inhibition.
Synthetic Implications :
Regioselective synthesis routes, such as cyclocondensation of aminothiophene-3-carbonitriles with acetic anhydride, favor the thieno[3,2-d]pyrimidine isomer over [2,3-d] variants by a 7:1 ratio. This selectivity is critical for scalability in lead optimization campaigns.
Table 2: Bioactivity of Thienopyrimidine Isomers Against DLBCL Cell Lines
| Isomer | SU-DHL-6 IC₅₀ (μM) | OCI-LY10 IC₅₀ (μM) |
|---|---|---|
| Thieno[3,2-d] (6-Me) | 0.19 ± 0.01 | 0.24 ± 0.03 |
| Thieno[2,3-d] (6-Me) | 1.2 ± 0.2 | 1.8 ± 0.4 |
Data adapted from underscore the pharmacological advantage of the [3,2-d] configuration.
Mechanistic Insights from Molecular Modeling
Density functional theory (DFT) calculations on the title compound reveal:
$$ E{\text{binding}} = -9.2 \, \text{kcal/mol} \quad \text{(PI3Kδ)} $$
$$ \Delta G{\text{solvation}} = -5.7 \, \text{kcal/mol} $$
The sulfanyl-acetamide group contributes 38% of the total binding energy through van der Waals interactions with Val828 and a water-mediated hydrogen bond to Ser831.
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-14-12-17-19(28-14)20(26)24(16-10-6-3-7-11-16)21(23-17)27-13-18(25)22-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFMLEICSUWHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the condensation of 6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidine-2-thiol with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways. Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit tumor growth in vitro and in vivo models .
-
Anti-inflammatory Properties :
- The compound has been investigated for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases. Experimental studies have shown that such compounds can reduce the production of pro-inflammatory cytokines.
- Antimicrobial Activity :
Synthesis and Characterization
The synthesis of 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions:
- Starting Materials : Precursors such as 6-methylthieno[3,2-d]pyrimidine derivatives are used.
- Key Reactions : The synthesis may involve condensation reactions followed by sulfanylation processes to introduce the sulfanyl group.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
- Study on Antitumor Effects : A study published in a peer-reviewed journal evaluated the antitumor activity of thieno[3,2-d]pyrimidine derivatives in human cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values in the micromolar range .
- Inflammatory Response Modulation : Another research article highlighted the compound's ability to downregulate inflammatory markers in animal models of arthritis. This suggests its potential for therapeutic use in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on substituent variations and their implications for bioactivity and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The thieno[3,2-d]pyrimidine scaffold is conserved across analogs, suggesting shared mechanisms like COX-2 inhibition .
Substituent Effects: 6-Methyl vs. 6-Ethyl (): Methyl may offer better metabolic stability than ethyl due to reduced steric bulk . N-Phenyl vs. Substituted Phenyl (): Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding affinity but may reduce solubility. Unsubstituted phenyl (target compound) balances lipophilicity and synthetic accessibility .
Biological Data: Compounds with methanesulfonamide () or trifluoromethyl () groups show pronounced anti-inflammatory activity, implying the target compound’s N-phenylacetamide may require optimization for potency .
Research Findings and Implications
- Metabolic Stability : The 6-methyl group likely improves metabolic stability compared to 6-ethyl analogs (), while the unsubstituted phenylacetamide may offer moderate lipophilicity for bioavailability .
- Synthetic Viability : The absence of complex substituents (e.g., trifluoromethyl, nitro) simplifies synthesis compared to and compounds .
Biological Activity
2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, characterized by a unique arrangement of sulfur and nitrogen atoms within its structure. Its molecular formula is with a molecular weight of approximately 409.52 g/mol. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : This involves the reaction of appropriate precursors under controlled conditions to yield the thienopyrimidine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the sulfanyl and acetamide groups to achieve the final compound.
- Purification : The product is purified through crystallization or chromatography to ensure high purity for biological testing.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
These findings suggest that modifications to the thienopyrimidine structure can enhance antimicrobial efficacy.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in disease pathways. Notably:
- Cholinesterase Inhibition : Compounds similar in structure have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
- Cyclooxygenase Inhibition : Some derivatives have demonstrated moderate inhibition against COX enzymes involved in inflammatory pathways.
Cytotoxicity Studies
In vitro studies on cancer cell lines (e.g., MCF-7) have indicated that certain derivatives can induce cytotoxic effects, leading to apoptosis in cancer cells. The cytotoxicity was assessed using standard assays such as MTT or XTT assays.
While the exact mechanisms remain under investigation, initial docking studies suggest that this compound may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions. This interaction potentially alters enzyme activity and cellular signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's versatility in therapeutic applications:
- Anticancer Activity : A study demonstrated significant cytotoxicity against breast cancer cell lines with specific structural modifications enhancing activity .
- Neuroprotective Effects : Research indicated potential neuroprotective properties through modulation of cholinergic signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidinone core. Key steps include:
Sulfanyl group introduction : Use of thiourea or thiols under nucleophilic substitution conditions to attach the sulfanyl moiety at the 2-position of the pyrimidinone ring .
Acetamide coupling : Reaction of the sulfanyl intermediate with chloroacetyl chloride, followed by condensation with aniline derivatives to form the N-phenylacetamide group. Optimize yields using coupling agents like EDCI/HOBt in DMF .
- Note : Green chemistry approaches (e.g., microwave-assisted synthesis) can reduce reaction times and improve efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the phenyl (δ 7.2–7.5 ppm) and thieno[3,2-d]pyrimidinone (δ 2.5–3.5 ppm for methyl groups) rings. The sulfanyl-linked acetamide shows distinct NH peaks at δ 10–12 ppm .
- IR : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and sulfanyl (C-S) bonds (~650 cm⁻¹).
- HRMS : Validate molecular formula using high-resolution mass spectrometry (e.g., [M+H]+ calculated for C22H20N3O2S2: 430.09) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphatases using fluorogenic substrates .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core modifications : Substitute the 6-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance target binding .
- Sulfanyl replacement : Replace the -S- linker with -SO2- or -O- to evaluate effects on solubility and potency .
- Phenylacetamide diversification : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to improve metabolic stability .
Q. How to resolve contradictions in biological data across different assays?
- Methodological Answer :
Orthogonal assay validation : Confirm activity using disparate techniques (e.g., SPR for binding affinity vs. cellular assays for functional effects) .
Structural analogs : Synthesize derivatives to isolate variables (e.g., removing the sulfanyl group to test its role in off-target effects) .
Meta-analysis : Compare data with structurally related compounds (e.g., thienopyrimidine derivatives) to identify trends .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model ligand-protein interactions over time (e.g., stability of the acetamide group in kinase active sites) .
- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Q. How to assess environmental stability and degradation pathways?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/alkaline pH). Monitor degradation via HPLC-MS .
- Degradant identification : Isolate major degradants (e.g., sulfoxide formation under oxidative stress) and characterize using LC-HRMS .
Q. What insights does conformational analysis via crystallography provide for activity?
- Methodological Answer :
- X-ray diffraction : Resolve intramolecular interactions (e.g., hydrogen bonds between the pyrimidinone carbonyl and acetamide NH) that stabilize bioactive conformations .
- Torsional angles : Compare crystal structures of analogs to correlate ring planarity with potency (e.g., non-planar conformations may reduce target binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
